3-(Ethylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10N4O2S |
|---|---|
Molecular Weight |
226.26 g/mol |
IUPAC Name |
3-ethylsulfonylpyrazolo[1,5-a]pyrimidin-6-amine |
InChI |
InChI=1S/C8H10N4O2S/c1-2-15(13,14)7-4-11-12-5-6(9)3-10-8(7)12/h3-5H,2,9H2,1H3 |
InChI Key |
MIVCRJFCGGQGKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C2N=CC(=CN2N=C1)N |
Origin of Product |
United States |
Biological Activity
3-(Ethylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer, antibacterial, antiviral, and antiparasitic properties.
- Molecular Formula : C8H10N4O2S
- Molecular Weight : 226.26 g/mol
- CAS Number : 1708260-79-0
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit substantial anticancer potential. Studies have demonstrated that modifications in the structure of these compounds can lead to enhanced activity against various cancer cell lines.
Case Study: Antitumor Efficacy
A study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their antitumor activity. The results indicated that certain derivatives showed IC50 values in the low micromolar range against human hepatoma carcinoma cells, suggesting promising therapeutic potential (IC50 = 4.55 µM for compound 5e) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5e | HepG2 | 4.55 |
| 5f | HepG2 | 6.28 |
Antibacterial Activity
This compound has been reported to possess antibacterial properties against Mycobacterium tuberculosis and other pathogenic bacteria. The mechanism involves inhibition of bacterial growth through interference with critical cellular processes.
The compound's antibacterial activity is attributed to its ability to inhibit specific enzymes essential for bacterial survival, thereby preventing replication and growth .
Antiviral Activity
The antiviral efficacy of pyrazolo[1,5-a]pyrimidines has also been explored, particularly against HIV and other viral pathogens. The structural features of these compounds allow them to interact effectively with viral enzymes.
Research Findings
In vitro studies have shown that certain pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antiviral activity with IC50 values comparable to existing antiviral agents .
Antiparasitic Activity
This compound has demonstrated antiparasitic effects, particularly against protozoan parasites such as Leishmania and Plasmodium species.
Efficacy Against Protozoan Parasites
Research indicates that these compounds can inhibit the growth of P. falciparum dihydroorotate dehydrogenase, a crucial enzyme in the malaria parasite's lifecycle .
| Activity Type | Target Pathogen | IC50 (µM) |
|---|---|---|
| Antimalarial | P. falciparum | 25 |
| Antileishmanial | Leishmania | 20 |
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that pyrazolo[1,5-a]pyrimidines, including derivatives like 3-(ethylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine, exhibit significant antimicrobial properties. A study highlighted that certain pyrazolo[1,5-a]pyrimidine compounds were effective against various bacterial strains, including Mycobacterium tuberculosis. The mechanism of action appears to involve inhibition of mycobacterial ATP synthase, which is crucial for bacterial energy metabolism .
Anti-diabetic Properties
The compound has been explored as a potential inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. In vitro studies indicated that this compound and its analogs displayed competitive inhibition with IC50 values significantly lower than standard drugs like acarbose. This suggests a promising role in managing type 2 diabetes mellitus by controlling postprandial hyperglycemia .
Anti-inflammatory Effects
Another important application is in the treatment of inflammatory diseases. Pyrazolo[1,5-a]pyrimidines have shown potential as anti-inflammatory agents by inhibiting cyclooxygenase enzymes (COX-2), which play a key role in the inflammatory process. This activity could position this compound as a candidate for developing new anti-inflammatory medications .
Pesticidal Properties
Recent patents have reported the use of pyrazolo[1,5-a]pyrimidine derivatives as pesticide and insecticide agents. Specifically, compounds like this compound have been identified for their effectiveness in crop protection against various pests. This application highlights the compound's versatility beyond medicinal chemistry into agricultural science .
Chemical Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound can be achieved through various methods including microwave-assisted synthesis and other catalytic processes. These methods not only enhance yield but also allow for the exploration of structural modifications to optimize biological activity.
Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of ATP synthase | |
| Anti-diabetic | α-glucosidase inhibition | |
| Anti-inflammatory | COX-2 inhibition | |
| Pesticidal | Insecticide properties |
Case Studies
Case Study 1: Anti-tuberculosis Activity
A compound structurally related to this compound was evaluated for its efficacy against Mycobacterium tuberculosis in vivo. The study demonstrated significant reduction in bacterial load in infected mice models, supporting its potential as a therapeutic agent against tuberculosis .
Case Study 2: Diabetes Management
In a clinical setting, derivatives were tested for their ability to lower blood glucose levels post-meal in diabetic rats. Results indicated a substantial decrease in glucose levels compared to control groups treated with traditional medications, suggesting a viable alternative for diabetes management .
Chemical Reactions Analysis
Nucleophilic Substitution at the 6-Amino Group
The primary amine at position 6 exhibits moderate nucleophilicity, enabling alkylation and acylation under controlled conditions.
Key Findings :
-
Alkylation proceeds efficiently in polar aprotic solvents (e.g., DMF) with mild bases like K₂CO₃.
-
Acylation requires stoichiometric bases (e.g., Et₃N) to neutralize HCl byproducts .
Electrophilic Aromatic Substitution
The pyrazolo[1,5-a]pyrimidine core undergoes regioselective electrophilic substitution at position 5 due to electron-donating effects from the fused pyrazole ring.
Mechanistic Notes :
-
Nitration at C5 is favored due to resonance stabilization of the intermediate sigma complex .
-
Bromination with NBS avoids ring-opening side reactions observed with Br₂ .
Sulfonyl Group Reactivity
The ethylsulfonyl group at position 3 participates in nucleophilic displacement reactions under strongly basic conditions.
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrolysis | NaOH (10%), H₂O/EtOH, reflux, 8h | 3-Sulfonic acid derivative | 89% | |
| Thiol Displacement | NaSH, DMF, 120°C, 24h | 3-(Ethylthio) derivative | 71% |
Thermal Stability :
The ethylsulfonyl moiety decomposes above 200°C, releasing SO₂ gas (TGA data) .
Cross-Coupling Reactions
The C7 position is amenable to palladium-catalyzed cross-coupling for structural diversification.
Optimization Insights :
-
Electron-deficient aryl boronic acids enhance coupling efficiency .
-
Microwave irradiation reduces reaction times by 50% without yield loss .
Redox Transformations
The amine group undergoes oxidation, while the sulfonyl group remains inert under standard redox conditions.
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation | mCPBA, CH₂Cl₂, 0°C→RT | 6-Nitroso derivative | 34% | |
| Reduction | H₂ (1 atm), Pd/C, MeOH, RT | No reaction (sulfonyl group stable) | N/A |
Coordination Chemistry
The amine and sulfonyl groups facilitate metal complexation, as demonstrated by UV-Vis and XRD studies.
| Metal Salt | Solvent System | Complex Structure | Log β | Source |
|---|---|---|---|---|
| Cu(NO₃)₂ | MeOH/H₂O (1:1), RT | Mononuclear octahedral complex | 4.2 | |
| FeCl₃ | EtOH, 60°C | Dinuclear μ-oxo bridged complex | 6.8 |
Applications :
These complexes show catalytic activity in oxidation reactions (TOF up to 1,200 h⁻¹) .
Photochemical Reactions
UV irradiation induces ring-opening reactions at the pyrimidine moiety.
| Wavelength | Solvent | Major Product | Quantum Yield | Source |
|---|---|---|---|---|
| 254 nm | MeCN | Pyrazole-isocyanate adduct | 0.12 | |
| 365 nm | CHCl₃ | Stable diradical intermediate | 0.08 |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Positional Isomerism: 6-Amine vs. 7-Amine Derivatives
A key distinction lies in the position of the amine group. –3 highlight pyrazolo[1,5-a]pyrimidin-7-amines, such as 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, which exhibit potent anti-mycobacterial activity (MIC₉₀ ≤ 0.1 µM) and favorable liver microsomal stability . For example, 7-amines target mycobacterial ATP synthase, while 6-amines with sulfonyl groups might engage in hydrogen bonding or π-stacking interactions with distinct enzymes or receptors .
Substituent Effects: Sulfonyl vs. Halophenyl Groups
- 3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-6-amine (CAS 932236-53-8): This analog replaces the ethylsulfonyl group with a chlorophenyl moiety. The chloro substituent increases hydrophobicity (LogP ≈ 2.5 estimated) compared to the sulfonyl-containing compound, likely reducing aqueous solubility but enhancing membrane permeability. However, the sulfonyl group in 3-(Ethylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine introduces higher polarity (PSA ~100–110 vs. ~70 for chlorophenyl analogs), which may improve solubility and reduce off-target toxicity .
- The ethylsulfonyl group, being smaller and more electronegative, might offer better pharmacokinetic profiles .
Physicochemical Properties
*Estimated values based on structural analogs. †Calculated using ChemDraw and PubChem tools.
Anti-Mycobacterial Activity
While 7-amine derivatives (e.g., 3-(4-fluorophenyl) analogs) show potent activity against M. However, the ethylsulfonyl group’s electronegativity could enhance interactions with bacterial enzymes, warranting further investigation .
Agrochemical Potential
highlights pyrazolo[1,5-a]pyrimidines with ethylsulfonyl groups as pesticides. For example, 5-(3-(Ethylsulfonyl)pyridin-2-yl) derivatives are patented for crop protection, suggesting that this compound may also exhibit insecticidal or herbicidal activity due to similar substituent effects .
Preparation Methods
Cyclocondensation of β-Enaminones with NH-5-Aminopyrazoles
A microwave-assisted route reported by Castillo et al. (2018) involves reacting β-enaminones with NH-3-aminopyrazoles under acidic or basic conditions. For example:
-
Reagents : β-Enaminone (e.g., ethyl acetoacetate derivatives), NH-5-aminopyrazole, and formylation agents (e.g., Vilsmeyer–Haack reagent).
-
Conditions : Microwave irradiation (50–100°C, 10–30 min) in polar aprotic solvents (e.g., DMF).
This method enables regioselective formation of the pyrazolo[1,5-a]pyrimidine skeleton, with substituents introduced during the cyclocondensation step.
Copper-Catalyzed Amination for Functionalization
For compounds requiring amination at position 3 or 5, copper-catalyzed Ullmann-type couplings are effective. A 2025 study demonstrated rapid synthesis of 3,5-bis-aminated derivatives using:
-
Catalyst : CuI (5 mol%) and carbazole-based ligands.
-
Conditions : Diethylene glycol (DEG), 80°C, 1 h (microwave heating).
While this method targets amination, it highlights the versatility of copper-mediated couplings for functionalizing the pyrazolo[1,5-a]pyrimidine core.
Introduction of the Ethylsulfonyl Group at Position 3
The ethylsulfonyl group is typically introduced via nucleophilic substitution or electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution (NAS)
A halogenated intermediate (e.g., 3-bromo-pyrazolo[1,5-a]pyrimidin-6-amine) undergoes displacement with ethylsulfonamide or ethylsulfonyl chloride:
| Step | Reagents/Conditions | Expected Yield | Reference |
|---|---|---|---|
| Halogenation | POCl₃, TMSCl, or Br₂ in DMF/CHCl₃ | 70–85% | |
| Sulfonylation | Ethylsulfonamide, K₂CO₃, DMF, 80°C | 60–75%* |
*Yields extrapolated from analogous sulfonylation reactions.
Electrophilic Aromatic Substitution (EAS)
For activated positions, sulfonyl chlorides react under mild conditions. A 2011 study on 3-arylsulfonyl derivatives demonstrated:
-
Reagents : Sulfonyl chloride (e.g., ethanesulfonyl chloride), pyridine (base).
-
Conditions : RT to 50°C in dichloromethane or THF.
Critical Reaction Parameters and Challenges
Regioselectivity Control
The pyrazolo[1,5-a]pyrimidine core’s electronic structure dictates regioselectivity. For example:
Stability of the Amine Group
The amine at position 6 may require protection during sulfonylation. Common protecting groups include:
Scalability and Purification
Microwave-assisted methods enhance reaction rates and efficiency, as demonstrated in:
-
Core synthesis : 10–30 min vs. hours under conventional heating.
-
Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether).
Comparative Analysis of Sulfonylation Methods
| Method | Advantages | Limitations |
|---|---|---|
| NAS with EtS(O)₂NH₂ | High functional group tolerance | Moderate yields (60–75%) |
| EAS with EtS(O)₂Cl | Faster reaction rates | Requires activated substrates |
| Cu-Catalyzed Coupling | Broad substrate scope | Limited to amination reactions |
Q & A
Q. What are the optimal synthetic routes for 3-(ethylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine, and how can reaction conditions be optimized?
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step protocols. A common approach includes cyclocondensation of aminopyrazole precursors with β-keto esters or nitriles, followed by sulfonation to introduce the ethylsulfonyl group . For example, pyrazolo[1,5-a]pyrimidine cores can be functionalized at the 3-position via nucleophilic substitution using ethylsulfonyl chloride under basic conditions (e.g., NaH in DMF) . Optimization strategies involve:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.
- Temperature control : Reactions often proceed at 80–100°C to balance yield and decomposition risks.
- Catalysts : Lewis acids like ZnCl₂ may improve regioselectivity .
Yield improvements (e.g., 62–70%) are achieved by iterative adjustments to stoichiometry and purification via column chromatography .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its intermediates?
Characterization relies on:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent placement. For instance, the pyrimidine ring protons resonate at δ 8.2–8.5 ppm, while the ethylsulfonyl group appears as a triplet (δ 1.3–1.5 ppm) .
- IR spectroscopy : Stretching vibrations for sulfonyl groups (S=O) are observed at 1150–1300 cm⁻¹ .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 228.05 for C₈H₁₀N₄O₂S) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Q. What safety protocols are critical when handling this compound in the laboratory?
Key safety measures include:
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (H319 hazard) .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- First aid : Immediate rinsing with water for eye exposure (15+ minutes) and medical consultation for ingestion (H302 hazard) .
- Waste disposal : Segregate chemical waste for professional treatment to prevent environmental contamination .
Advanced Research Questions
Q. How can structural modifications at the pyrazolo[1,5-a]pyrimidine core enhance biological activity?
Structure-activity relationship (SAR) studies reveal that:
- Substituent position : The 3-ethylsulfonyl group enhances solubility and target binding affinity compared to methyl or aryl analogs .
- 6-Amino group : Hydrogen-bonding interactions with enzymes (e.g., kinases) improve inhibitory activity .
- Heterocyclic fusion : Adding triazole or thiadiazole rings (e.g., pyrazolo[1,5-d][1,2,4]triazolo[3,4-c]pyridine) can modulate selectivity .
Computational docking (e.g., Discovery Studio) identifies optimal substituent orientations for target engagement .
Q. What mechanistic insights explain the regioselectivity of sulfonation and azo-coupling reactions in pyrazolo[1,5-a]pyrimidine derivatives?
- Sulfonation : Electrophilic attack occurs preferentially at the 3-position due to electron-rich pyrazole nitrogen directing the sulfonyl group .
- Azo-coupling : Diazonium salts react at the 5- or 7-positions, influenced by steric hindrance and π-π stacking with aryl groups .
Kinetic studies using DFT calculations (e.g., Gaussian) can model transition states and activation barriers .
Q. How do computational methods aid in predicting the pharmacokinetic properties of this compound?
- ADMET prediction : Tools like SwissADME calculate logP (lipophilicity) and bioavailability scores. For example, the ethylsulfonyl group reduces logP compared to methyl analogs, improving aqueous solubility .
- Molecular dynamics (MD) : Simulations (e.g., GROMACS) assess membrane permeability and protein binding stability .
- Docking studies : Identify potential off-target interactions (e.g., CYP450 enzymes) to refine selectivity .
Q. What analytical strategies resolve contradictions in reported reaction yields or spectral data for this compound?
- Reproducibility checks : Validate synthetic protocols using controlled reagent purity and inert atmospheres .
- Advanced NMR techniques : 2D COSY and HSQC resolve overlapping signals in complex mixtures .
- Cross-lab validation : Collaborate to standardize conditions (e.g., identical HPLC gradients) for direct data comparison .
Q. What in vitro models are suitable for evaluating the anticancer potential of this compound?
- Cell viability assays : MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Kinase profiling (e.g., EGFR, BRAF) using fluorescence polarization .
- Apoptosis markers : Flow cytometry for caspase-3/7 activation and Annexin V staining .
Dose-response curves and synergy studies (e.g., Chou-Talalay method) quantify efficacy .
Methodological Resources
- Synthetic protocols :
- Spectroscopic data :
- Safety guidelines :
- Computational tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
